molecular formula C7H8BrNO2 B1288186 5-Bromo-2,4-dimethoxypyridine CAS No. 52606-07-2

5-Bromo-2,4-dimethoxypyridine

Cat. No.: B1288186
CAS No.: 52606-07-2
M. Wt: 218.05 g/mol
InChI Key: IRLDCGSNDXFFQH-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

, a type of palladium-catalyzed cross-coupling reaction. In such reactions, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

, which are fundamental in many biochemical pathways.

Pharmacokinetics

. These properties could impact the bioavailability of the compound.

Result of Action

As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dimethoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of autophagy. Autophagy is a catabolic process that mediates the degradation of cellular components within specialized subcellular compartments called autophagosomes . This compound has been identified as a potent inhibitor of autophagy, acting upstream or independently of the mTOR pathway . It interacts with enzymes and proteins involved in the autophagy process, thereby modulating cellular homeostasis and survival.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, which is crucial for the degradation of long-lived proteins, protein aggregates, and organelles . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s effect on autophagy can lead to the accumulation of damaged proteins and organelles, potentially affecting cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules in the autophagy pathway. It binds to specific proteins and enzymes, inhibiting their activity and thereby blocking the formation and maturation of autophagosomes . This inhibition disrupts the normal degradation process within cells, leading to altered cellular homeostasis. Additionally, the compound may influence gene expression by modulating transcription factors involved in autophagy regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of autophagy by this compound can lead to sustained accumulation of cellular debris and damaged organelles . Over time, this can result in altered cellular metabolism and potentially adverse effects on cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits autophagy without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of cell death. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidative deamination and demethylation . The compound undergoes metabolic transformations to produce various metabolites, such as 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within autophagosomes and other subcellular structures is critical for its inhibitory effects on autophagy and overall cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethoxypyridine typically involves the bromination of 2,4-dimethoxypyridine. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure cost-effectiveness and scalability . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Properties

IUPAC Name

5-bromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCGSNDXFFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596285
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52606-07-2
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

According to Scheme 23 Step 2: To a solution of KOH (0.5 eq, 0.8 mmol, 40 mg) in water (75 mL) was added 2,4-dimethoxypyridine (1 eq, 2.00 mmol, 0.21 g) followed by the dropwise addition of Br2 (1 eq, 2.00 mmol, 0.20 g) in 1M aqueous KBr solution (75 mL). The reaction was stirred at room temperature for 5 hours and then poured onto water (10 mL) and extracted with CH2Cl2 (3×10 mL). The combined organic fractions were dried (MgSO4), filtered and concentrated under reduced pressure to afford 5-bromo-2,4-dimethoxypyridine (1.40 mmol, 0.30 g, 70%) as a colorless oil. The crude product was reacted on.
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40 mg
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0.21 g
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0.2 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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